(1S*,5R*)-6-(2,6-difluoro-4-methoxybenzoyl)-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related diazabicyclo nonane derivatives has been explored for their potential in treating cognitive deficits associated with psychiatric or neurological conditions. For instance, the compound CP-810,123, a novel alpha 7 nicotinic acetylcholine receptor agonist, was identified for the treatment of cognitive disorders in schizophrenia, showcasing the importance of structural diversity and in vitro and in vivo efficacy in cognition models (O’Donnell et al., 2010).
Molecular Structure Analysis
The molecular structure of similar compounds, particularly those involving diazabicyclo frameworks, has been established through various analytical methods. For example, the study of different transformations of 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane highlights the importance of structural analysis in understanding the chemical behavior and potential applications of these compounds (Nikit-skaya & Yakhontov, 1970).
Chemical Reactions and Properties
Diazabicyclo nonane derivatives undergo various chemical reactions, illustrating their reactivity and potential for further chemical modification. For instance, the transformation of 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane through reduction, debenzylation, and subsequent reactions showcases the compound's versatility in chemical synthesis (Nikit-skaya & Yakhontov, 1970).
Physical Properties Analysis
The physical properties of diazabicyclo nonane derivatives, including their vaporization enthalpies and structural stability, have been studied to understand their behavior under different conditions. For example, the vaporization enthalpies of related heterocyclic compounds suggest a degree of self-association, indicating their potential for various applications based on physical properties (Lipkind et al., 2011).
Chemical Properties Analysis
The chemical properties of diazabicyclo nonane derivatives, such as their reactivity, stability, and potential for forming various chemical bonds, are crucial for their application in chemical synthesis and potential therapeutic uses. Studies on compounds like "3-Hydroxy-4-pyrones" as precursors for highly substituted azabicyclo[3.2.1]octane moieties underline the significance of understanding these chemical properties (Rumbo et al., 1996).
properties
IUPAC Name |
(2,6-difluoro-4-methoxyphenyl)-[(1S,5R)-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N3O2/c1-28-17-7-18(22)20(19(23)8-17)21(27)26-12-15-4-5-16(26)13-25(11-15)10-14-3-2-6-24-9-14/h2-3,6-9,15-16H,4-5,10-13H2,1H3/t15-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHASHJVTIHXDU-JKSUJKDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)C(=O)N2CC3CCC2CN(C3)CC4=CN=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)F)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)CC4=CN=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-6-(2,6-difluoro-4-methoxybenzoyl)-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.